![molecular formula C21H22F3N3O2 B12417447 Sos1-IN-13](/img/structure/B12417447.png)
Sos1-IN-13
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Overview
Description
Sos1-IN-13 is a small molecule inhibitor that targets the Son of Sevenless 1 (SOS1) protein. SOS1 is a guanine nucleotide exchange factor that plays a crucial role in the activation of the RAS signaling pathway, which is implicated in various cancers. By inhibiting SOS1, this compound can potentially modulate RAS activation, offering a promising therapeutic strategy for RAS-driven cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sos1-IN-13 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This would include scaling up the reactions, optimizing reaction conditions, and implementing purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Sos1-IN-13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce functionalized analogs of this compound .
Scientific Research Applications
Sos1-IN-13 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the RAS signaling pathway and its modulation.
Biology: Investigated for its role in cellular processes involving RAS activation.
Medicine: Explored as a potential therapeutic agent for RAS-driven cancers, such as lung and colorectal cancers.
Mechanism of Action
Sos1-IN-13 exerts its effects by inhibiting the SOS1 protein, which facilitates the exchange of GDP for GTP on RAS proteins. This inhibition prevents the activation of RAS and its downstream signaling pathways, such as the MAP kinase pathway, which are critical for cell survival, growth, and proliferation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of Sos1-IN-13
This compound is unique due to its specific binding mode and inhibitory activity against SOS1, making it a valuable tool for studying the RAS signaling pathway and developing targeted cancer therapies .
Biological Activity
Sos1-IN-13 is a compound that has garnered attention in the field of cancer research, particularly for its role in inhibiting the SOS1 protein, which is implicated in RAS signaling pathways. This article delves into the biological activity of this compound, examining its mechanisms, effects on cell proliferation, and potential therapeutic applications.
Background on SOS1
SOS1 (Son of Sevenless 1) is a guanine nucleotide exchange factor (GEF) that activates RAS proteins, which are critical in regulating cell growth and differentiation. Mutations in SOS1 have been linked to various cancers, making it a target for therapeutic intervention. This compound is designed to inhibit SOS1's activity, thereby impacting RAS signaling.
This compound functions by binding to the SOS1 protein and preventing it from activating RAS. This inhibition leads to reduced RAS-GTP levels, subsequently affecting downstream signaling pathways involved in cell proliferation and survival.
In Vitro Studies
Recent studies have demonstrated the efficacy of this compound in various cancer cell lines:
- Cell Proliferation Assays : The compound showed significant inhibitory effects on the proliferation of cancer cells. For instance, in NCI-H358 lung cancer cells, this compound exhibited an IC50 value of approximately 5 nM, indicating potent activity against these cells .
Cell Line | IC50 (nM) | Notes |
---|---|---|
NCI-H358 | 5 | Strong inhibition of proliferation |
A549 | 10 | Moderate inhibition |
HCT116 | 15 | Lesser effect compared to others |
In Vivo Studies
In animal models, this compound demonstrated promising antitumor activity. In xenograft models using NCI-H358 cells, treatment with this compound resulted in a tumor growth inhibition (TGI) value of 58.8% at a dose of 30 mg/kg administered bi-daily . These results suggest that this compound not only inhibits tumor growth but may also enhance the effectiveness of other therapies targeting RAS-driven tumors.
Case Studies and Clinical Implications
The potential clinical implications of this compound are significant, particularly for patients with KRAS-mutant cancers. Combining this compound with existing KRAS inhibitors could address resistance issues commonly encountered with these therapies. For example, studies have indicated that using Sos1 inhibitors alongside MEK inhibitors can enhance therapeutic efficacy in KRAS-amplified cancers .
Properties
Molecular Formula |
C21H22F3N3O2 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
6,7-dimethoxy-4-methyl-N-[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]phthalazin-1-amine |
InChI |
InChI=1S/C21H22F3N3O2/c1-11-14(7-6-8-17(11)21(22,23)24)12(2)25-20-16-10-19(29-5)18(28-4)9-15(16)13(3)26-27-20/h6-10,12H,1-5H3,(H,25,27)/t12-/m1/s1 |
InChI Key |
SUSQYYGPLOUGJB-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1C(F)(F)F)[C@@H](C)NC2=NN=C(C3=CC(=C(C=C32)OC)OC)C |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C(C)NC2=NN=C(C3=CC(=C(C=C32)OC)OC)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.